REACTION_CXSMILES
|
C(C1[C:12]2[C:7](=[CH:8][C:9]([O:14][CH3:15])=[C:10](O)[CH:11]=2)N=CN=1)C.C[O:17]C1C=CC=CC=1O.[Cl:25][CH2:26][C:27](Cl)=[O:28]>>[Cl:25][CH2:26][C:27]([O:28][C:8]1[CH:7]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15])=[O:17]
|
Name
|
4-ETHYL-7-METHOXYQUINAZOLIN-6-OL
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=NC2=CC(=C(C=C12)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |